molecular formula C14H8F4O B3040768 4-Fluoro-2-(trifluoromethyl)benzophenone CAS No. 239087-03-7

4-Fluoro-2-(trifluoromethyl)benzophenone

Cat. No.: B3040768
CAS No.: 239087-03-7
M. Wt: 268.21 g/mol
InChI Key: XZHKIIDUTIPSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route includes the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)benzophenone is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzophenone can be compared with other similar compounds, such as:

    4-Fluorobenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)benzophenone: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.

    4-(Trifluoromethyl)benzophenone: Similar but without the fluorine atom, leading to variations in its applications and reactivity.

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical properties that are valuable in various scientific and industrial applications .

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-10-6-7-11(12(8-10)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKIIDUTIPSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224637
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239087-03-7
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239087-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(trifluoromethyl)benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(trifluoromethyl)benzophenone
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(trifluoromethyl)benzophenone
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(trifluoromethyl)benzophenone
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(trifluoromethyl)benzophenone
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(trifluoromethyl)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.